molecular formula C10H8ClNO B1631688 4-Chloro-7-methoxyquinoline CAS No. 68500-37-8

4-Chloro-7-methoxyquinoline

Cat. No. B1631688
CAS RN: 68500-37-8
M. Wt: 193.63 g/mol
InChI Key: UKTYNFPTZDSBLR-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO . It is also known by other names such as 4-Chlor-7-methoxychinolin, 4-chloro-7-quinolinyl methyl ether, and 4-Chloro-7-methoxy-1-azanaphthalene . It is mainly used in medicines and the synthesis of dyes .


Synthesis Analysis

The synthesis of 4-Chloro-7-methoxyquinoline involves the reaction of 7-methoxyquinolin-4 (1H)-one with phosphorous oxychloride . The mixture is heated for 3 hours, after which most of the phosphorous oxychloride is removed by evaporation under reduced pressure. The residue is then poured into ice water .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7-methoxyquinoline is characterized by an average mass of 193.630 Da and a monoisotopic mass of 193.029449 Da . The compound’s structure includes a benzene ring fused with a pyridine moiety, making it a vital scaffold for leads in drug discovery .


Physical And Chemical Properties Analysis

4-Chloro-7-methoxyquinoline has a molecular weight of 193.63 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimicrobial and Antibiofilm Activities

  • Scientific Field: Microbiology
  • Application Summary: 4-Chloro-7-methoxyquinoline is used in the synthesis of a new series of quinoline derivatives bearing sulfonamide 3(a–s), which are evaluated as antimicrobial agents against various Gram-positive bacteria, Gram-negative bacteria, and fungi .
  • Methods of Application: The compounds were synthesized via the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs .
  • Results: Compound 3l was found to have the highest effect on most tested bacterial and unicellular fungal strains. The highest effect of compound 3l was observed against E. coli and C. albicans with MIC = 7.812 and 31.125 µg/mL, respectively .

Antibacterial and Antioxidant Activities

  • Scientific Field: Pharmacology
  • Application Summary: 4-Chloro-7-methoxyquinoline is used in the synthesis of a series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile (5), 2,7-dichloroquinoline-3-carboxamide (6), 7-chloro-2-methoxyquinoline-3-carbaldehyde (7), 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8), and 2-chloroquinoline-3-carbonitrile (12). These compounds were designed and synthesized to be evaluated as antibacterial and antioxidant agents .
  • Methods of Application: The compounds were synthesized by the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde .
  • Results: Compounds 6 and 8 showed good activity against E. coli with an inhibition zone of 11.00±0.04 and 12.00±0.00 mm, respectively. Compound 5 had good activity against S. aureus and P. aeruginosa with an inhibition zone of 11.00±0.03 mm relative to standard amoxicillin (18±0.00 mm). Compound 7 displayed good activity against S. pyogenes with an inhibition zone of 11.00±0.02 mm .

Safety And Hazards

4-Chloro-7-methoxyquinoline is harmful if swallowed and causes serious eye damage . It is recommended to wear eye protection and face protection when handling this compound . If swallowed or in case of eye contact, immediate medical attention is required .

Future Directions

Quinoline and its derivatives, including 4-Chloro-7-methoxyquinoline, have potential for industrial and medicinal applications . They are essential in the fields of industrial and synthetic organic chemistry, and play a major role in medicinal chemistry . Future research may focus on developing new methods and synthetic approaches towards organic compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

properties

IUPAC Name

4-chloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTYNFPTZDSBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442394
Record name 4-chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methoxyquinoline

CAS RN

68500-37-8
Record name 4-chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-7-methoxyquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of POCl3 (11 mL, excess), 7-methoxyquinolin-4-ol (1.87 g, 10.67 mmol) was added and heated from RT to 90° C. The mixture was allowed to cool to RT, concentrated in-vacuo and cooled in an ice bath during the slow adjustment to pH 7 by alternating ice and 1N NaOH. The solid was filtered and rinsed with water. The title compound was isolated as a tan solid.
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
Y Yao, Z Liu, M Zhao, Z Chen, P Li, Y Zhang… - … Pharmaceutica Sinica B, 2020 - Elsevier
… 4-Chloro-7-methoxyquinoline-6-carboxamide compound a (710.4 g, 3.00 mol), sodium tert-butoxide (353 g, 3.67 mol) and 4-amino-3-chloro-2-fluorophenol (600 g, 3.71 mol) were …
Number of citations: 17 www.sciencedirect.com
MM Ghorab, A M. Soliman, GS El-Sayyad… - International Journal of …, 2023 - mdpi.com
… A new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide 3(a–s) was synthesized via the reaction of 4-chloro-7-methoxyquinoline 1 with various sulfa …
Number of citations: 8 www.mdpi.com
MM Ghorab, M Soliman - Int. J. Mol. Sci - academia.edu
… Abstract: A new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide 3(a–s) was synthesized via the reaction of 4-chloro-7-methoxyquinoline 1 with various …
Number of citations: 0 www.academia.edu
D Lu, A Shen, Y Liu, X Peng, W Xing, J Ai… - European journal of …, 2016 - Elsevier
… 4-Chloro-7-methoxyquinoline or 4-chloro-7-bromoquinoline [30] were reacted with 2-tert-butoxyethanol to produce the corresponding O-ethoxy derivatives 9, which were transformed to …
Number of citations: 15 www.sciencedirect.com
WM Lauer, RT Arnold, B Tiffany… - Journal of the American …, 1946 - ACS Publications
… Accordingly, three intermediates, 4-chloro-7-methoxyquinoline (II), 4-chloro-8-methoxyquinoline (III) and 4, 7-dichloro-8-methoxyquinoline (IV) were prepared, preparatory to the …
Number of citations: 34 pubs.acs.org
J CijiangáHe - RSC advances, 2022 - pubs.rsc.org
… To achieve the synthesis of BT173-C, we started our optimization for the borylation reaction using ethyl 4-chloro-7-methoxyquinoline-3-carboxylate 5a and B 2 (pin) 2 as a model …
Number of citations: 4 pubs.rsc.org
RK Sadineni, RK Rapolu, VP Raju, N Srinivasu… - Chemical Papers, 2021 - Springer
… To a stirred solution of 4-chloro-7-methoxyquinoline-6-carboxamide 5 (50 g, 0.211 mol) in DMSO (250 mL) 4-amino-3-chloro phenol 7 (42.5 g, 0.296 mol) was added at room …
Number of citations: 8 link.springer.com
R Hardman, MW Partridge - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… The identical orientation of the quinolines produced from m-anisidine and m-aminophenol was confirmed by demethylation of 2-amino-4chloro-7-methoxyquinoline (11; R1 = MeO, R2 = …
Number of citations: 13 pubs.rsc.org
RC Fuson, DM Burness - Journal of the American Chemical …, 1946 - ACS Publications
It has been discovered that 2-aryl-4-hydroxyquinolines can be made conveniently and in satis-factory yields by heating an anthranilic acid or its ester with theacetal of an alkyl aryl …
Number of citations: 44 pubs.acs.org
P Shiri, S Ramezanpour, AM Amani, W Dehaen - Molecular Diversity, 2022 - Springer
… of 72 with 65 and successive cyclization gave the corresponding intermediate 74 which chlorinated in the presence of chlorinating agent to give methyl 4-chloro-7-methoxyquinoline-6-…
Number of citations: 38 link.springer.com

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